3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3,5-Dichlorophenyl)bicyclo[111]pentan-1-amine is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further modified to introduce the 3,5-dichlorophenyl group and the amine functionality.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as scaling up the photochemical and haloform reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and reduced to form secondary or tertiary amines.
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, nitroso or nitro compounds, and secondary or tertiary amines.
Scientific Research Applications
3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity for certain biological targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-amine: Lacks the dichlorophenyl group, resulting in different chemical reactivity and applications.
3-(3,5-Dichlorophenyl)propylamine: Has a similar dichlorophenyl group but lacks the bicyclo[1.1.1]pentane core, leading to different physical and chemical properties.
Uniqueness
3-(3,5-Dichlorophenyl)bicyclo[111]pentan-1-amine is unique due to the combination of the bicyclo[111]pentane core and the dichlorophenyl group
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-8-1-7(2-9(13)3-8)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXFOHFRSWVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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